PKA Catalytic Subunit Inhibition Potency
CAS 179985-52-5 (1-Acetamido-4-cyano-3-methylisoquinoline) demonstrates an IC50 of 0.03 μM against the PKA catalytic subunit (cAK) . This potency is equivalent to the PKAα inhibitory activity of the dual-target entity CAS 1334107-58-2 (IC50 0.03 μM) but occurs in the absence of Akt1 inhibition, which the dual-target entity exhibits at IC50 0.11 μM [1]. Compared to the widely used reference PKA inhibitor H-89 (Ki 48 nM, IC50 ~48 nM) [2], CAS 179985-52-5 is approximately equipotent within the sub-100 nM range, positioning it as a comparable alternative for PKA inhibition studies.
| Evidence Dimension | PKA catalytic subunit (cAK) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.03 μM |
| Comparator Or Baseline | Dual-target entity CAS 1334107-58-2: PKAα IC50 = 0.03 μM; H-89: Ki = 48 nM |
| Quantified Difference | Equivalent PKA potency; absent Akt1 inhibition vs dual-target entity |
| Conditions | In vitro kinase activity assay using recombinant cAK; ATP-competitive inhibition |
Why This Matters
For experiments requiring isolated PKA pathway interrogation without concurrent Akt1 inhibition confounding, CAS 179985-52-5 provides target specificity that the identically named dual-target compound cannot offer.
- [1] Ashton KS, et al. Design and synthesis of novel amide AKT1 inhibitors with selectivity over CDK2. Bioorg Med Chem Lett. 2011;21(18):5191-5196. View Source
- [2] Chijiwa T, et al. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase. J Biol Chem. 1990;265(9):5267-5272. View Source
